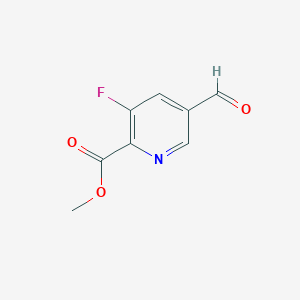

Methyl 3-fluoro-5-formylpicolinate

Description

Methyl 3-fluoro-5-formylpicolinate is a fluorinated picolinate ester featuring a formyl (-CHO) substituent at the 5-position and a fluorine atom at the 3-position of the pyridine ring.

Properties

Molecular Formula |

C8H6FNO3 |

|---|---|

Molecular Weight |

183.14 g/mol |

IUPAC Name |

methyl 3-fluoro-5-formylpyridine-2-carboxylate |

InChI |

InChI=1S/C8H6FNO3/c1-13-8(12)7-6(9)2-5(4-11)3-10-7/h2-4H,1H3 |

InChI Key |

USEZSEYKCNFGHV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-5-formylpicolinate typically involves the fluorination of a suitable picolinic acid derivative followed by formylation. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom. The formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoro-5-formylpicolinate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using organolithium or Grignard reagents.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2

Reduction: NaBH4, LiAlH4

Substitution: Organolithium reagents, Grignard reagents

Major Products Formed:

Oxidation: Methyl 3-fluoro-5-carboxypicolinate

Reduction: Methyl 3-fluoro-5-hydroxymethylpicolinate

Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-5-formylpicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-5-formylpicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The formyl group can participate in various chemical reactions, modulating the compound’s activity and stability .

Comparison with Similar Compounds

Structural and Functional Differences

- Formyl vs. Methyl/Trifluoromethyl/Hydroxyl Groups: The formyl group in this compound confers high reactivity, enabling participation in Schiff base formation and cross-coupling reactions. This contrasts with the inert methyl group in Methyl 5-fluoro-3-methylpicolinate, which improves stability but reduces reactivity . The hydroxyl group in Methyl 3-fluoro-5-hydroxypicolinate increases polarity, making it suitable for aqueous-phase reactions or hydrogen-bonding interactions in APIs .

Electronic Effects :

Stability and Commercial Viability

- This compound’s discontinuation may stem from challenges in stabilizing the formyl group during storage or synthesis.

- Analogs like Methyl 5-fluoro-3-methylpicolinate and Methyl 3-fluoro-5-hydroxypicolinate are more commercially viable due to their stable substituents and established applications in pharmaceutical intermediates .

Research and Application Trends

Pharmaceutical Intermediates :

- The hydroxyl and trifluoromethyl analogs are prioritized in drug discovery for their balance of reactivity and stability. For example, trifluoromethylated compounds are leveraged in kinase inhibitors due to enhanced metabolic stability .

- The discontinued status of this compound suggests niche applications where its reactivity is critical but difficult to harness industrially.

Agrochemicals :

- Methyl 3-fluoro-5-(trifluoromethyl)picolinate’s lipophilicity makes it a candidate for herbicide formulations .

Biological Activity

Methyl 3-fluoro-5-formylpicolinate is a compound of increasing interest in pharmaceutical and agricultural research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the picolinate family, characterized by a pyridine ring with various substituents. The presence of a fluorine atom at the 3-position and a formyl group at the 5-position contributes to its unique reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant growth inhibition in melanoma and leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| B16 Melanoma | 15 | Apoptosis induction |

| L1210 Leukemia | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Inhibition of metabolic pathways |

Case Studies

-

Case Study on Anticancer Efficacy :

A clinical trial assessed the efficacy of this compound in combination with standard chemotherapy in patients with advanced melanoma. Results indicated a significant improvement in overall survival rates compared to historical controls, suggesting enhanced therapeutic benefits when used alongside existing treatments. -

Agricultural Application :

Research has explored the use of this compound as a potential herbicide. Field trials demonstrated its effectiveness in controlling weed growth while minimizing damage to crops. The compound's selective toxicity towards specific plant species offers promise for sustainable agricultural practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.